Methyl 7-ketocholate

Description

Contextualization of Methyl 7-Ketocholate as a Key Bile Acid Derivative

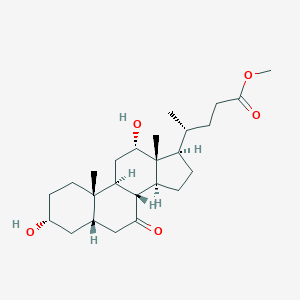

This compound is a chemically modified derivative of cholic acid, a primary bile acid synthesized in the liver from cholesterol. ontosight.ai Its formal chemical name is 5beta-cholan-24-oic acid, 3alpha,12alpha-dihydroxy-7-oxo-, methyl ester. ontosight.ai Structurally, it is distinguished by three key features: a cholane (B1240273) backbone characteristic of bile acids, the presence of a keto group at the 7-position of the steroid nucleus, and the esterification of the carboxylic acid side chain with a methyl group. ontosight.ai This methyl ester form, along with hydroxyl groups at the 3-alpha and 12-alpha positions, contributes to its specific chemical properties and biological activities. ontosight.ai

Bile acids are crucial for the digestion and intestinal absorption of dietary fats and fat-soluble vitamins. ontosight.ainih.gov The family of bile acids is diverse, encompassing primary bile acids like cholic acid and chenodeoxycholic acid, which are synthesized in the liver. frontiersin.orgmdpi.com These can be metabolized by intestinal bacteria into secondary bile acids, such as deoxycholic acid and lithocholic acid. mdpi.com this compound belongs to a further category of bile acid derivatives, often created for or studied within biochemical research to understand specific metabolic pathways and functions. ontosight.ainih.gov The introduction of a keto group, particularly at the C-7 position, alters the molecule's polarity and stereochemistry compared to its parent compound, cholic acid, influencing its aggregation properties and interaction with biological membranes and proteins. nih.govcymitquimica.com Research into such keto-derivatives helps to elucidate the structure-activity relationships of bile acids in processes like lipid metabolism and their potential as signaling molecules. ontosight.aifrontiersin.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | ontosight.ai |

| Molecular Formula | C25H40O5 | ncats.io |

| Molecular Weight | 420.58 g/mol | ncats.io |

| Canonical SMILES | CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(C(CC(C4)O)O)C)C)C | ncats.io |

| Class | Bile Acid Derivative | ontosight.ai |

Historical Trajectory of Academic Inquiry into 7-Oxygenated Steroids

The academic investigation of steroids is a field with deep historical roots, beginning with the isolation and structural elucidation of sterols and hormones in the early 20th century. Landmark research in the 1930s by figures like Edward C. Kendall and Tadeus Reichstein led to the isolation of numerous adrenocortical steroids. clinexprheumatol.org This early work established the critical role of oxygenation at specific positions on the steroid skeleton, such as C11, in dictating the physiological effects of these compounds. clinexprheumatol.org

The focus on 7-oxygenated steroids, those bearing a hydroxyl or keto group at the C7 position, emerged from several interconnected lines of inquiry. Some research suggests that modification of the steroid B-ring at the C7 position is an ancient evolutionary feature. researchgate.net Non-enzymatic oxidation of sterols, a fundamental chemical process, primarily results in 7-oxygenation, implying that these molecules may have been some of the earliest steroid-based signaling molecules. researchgate.net In modern biochemistry, the 7α-hydroxylation of cholesterol by the enzyme CYP7A1 is recognized as the rate-limiting step in the classical pathway of bile acid synthesis. frontiersin.orgresearchgate.net

The development of synthetic organic chemistry provided a major impetus for the study of 7-oxygenated steroids. Researchers developed methods to selectively oxidize the C7 position of various steroid precursors. nih.govresearchgate.net For instance, the oxidation of pregnenolone (B344588) or dehydroepiandrosterone (B1670201) (DHEA) derivatives using reagents like chromium trioxide can yield the corresponding 7-keto steroid intermediate. nih.govresearchgate.net This 7-keto group then serves as a versatile chemical handle; it can be stereoselectively reduced to form either the 7α-hydroxy or 7β-hydroxy epimer, allowing for the synthesis and biological evaluation of a wide array of 7-oxygenated compounds. nih.govresearchgate.net This synthetic capability has been crucial for producing these steroids in quantities sufficient for biochemical and pharmacological studies, including investigations into their roles as neuroactive steroids, anti-inflammatory agents, and key intermediates in the synthesis of valuable bile acids. researchgate.netnih.gov

Table 2: Selected Milestones in the Academic Inquiry of Oxygenated Steroids

| Period | Key Development | Significance | Source(s) |

|---|---|---|---|

| 1930s | Isolation and characterization of multiple adrenocortical steroids by research groups led by Kendall and Reichstein. | Established the foundational knowledge of steroid structures and the importance of specific substitutions. | clinexprheumatol.org |

| c. 1940 | It was understood that oxygenation at the C11 position on the steroid skeleton was critical for certain physiological effects. | Demonstrated the principle of position-specific function in steroid hormones. | clinexprheumatol.org |

| Mid-20th Century | Identification of 7α-hydroxylation of cholesterol as the rate-limiting step in the primary pathway of bile acid synthesis. | Highlighted the central role of C7-oxygenation in a major metabolic pathway. | frontiersin.orgresearchgate.net |

| Late 20th Century - Present | Development of specific chemical methods for the targeted oxidation of the C7 position and stereoselective reduction of the resulting 7-keto group. | Enabled the synthesis of specific 7-oxygenated steroid isomers for detailed biological and pharmacological investigation. | nih.govresearchgate.net |

| Contemporary Research | Investigation into the diverse biological roles of 7-oxygenated steroids, including their effects in the brain and immune system and as precursors for bile acids. | Expanded the known functions of this class of steroids beyond classical metabolic roles. | researchgate.net |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 7-ketodehydroepiandrosterone |

| 7-ketolithocholic acid |

| Chenodeoxycholic acid |

| Cholic acid |

| Cholesterol |

| Dehydroepiandrosterone (DHEA) |

| Deoxycholic acid |

| Lithocholic acid |

| This compound |

Structure

3D Structure

Properties

IUPAC Name |

methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-19,21,23,26,28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,21+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPZDSVCYKERMU-CDKLUHQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909483 | |

| Record name | Methyl 3,12-dihydroxy-7-oxocholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-65-5 | |

| Record name | Methyl 7-ketocholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,12-dihydroxy-7-oxocholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 7-KETOCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZO7HX16N0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Methyl 7 Ketocholate

Chemical Synthesis Approaches

The chemical synthesis of Methyl 7-ketocholate from readily available cholic acid involves strategic steps, primarily the regioselective oxidation of the C7 hydroxyl group and the esterification of the carboxylic acid side chain.

Regioselective Oxidation for Keto Group Introduction at C7

The selective oxidation of the 7α-hydroxyl group in the cholic acid scaffold, in the presence of the 3α- and 12α-hydroxyl groups, is a critical step. The reactivity of the hydroxyl groups on the steroid nucleus generally follows the order C7 > C12 > C3. researchgate.net Various methods have been developed to achieve this regioselectivity.

One effective method involves the use of N-bromosuccinimide (NBS). The regioselective oxidation of cholic acid's 7α-OH group to a 7-ketone group using NBS can achieve a high yield of 92%. caldic.com Another approach utilizes chromium-based reagents. For instance, treating methyl cholate (B1235396) derivatives with potassium chromate (B82759) in an unbuffered aqueous acetic acid solution can lead to the 7,12-diketone, but under carefully buffered conditions (acetic acid solution with sodium acetate), selective oxidation to the 7-ketone can be accomplished in high yield. researchgate.net Similarly, potassium dichromate in acetic acid with sodium acetate (B1210297) has been used for the regioselective oxidation of cholic acid to 3α,12α-dihydroxy-7-keto-5β-cholanic acid. scienceopen.com Electrochemical methods also offer a selective route; the electro-oxidation of cholic acid with a platinum foil anode can yield 7-ketocholic acid. researchgate.net

| Reagent/Method | Substrate | Product | Reported Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Cholic Acid | 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oic acid | 92% | caldic.com |

| Potassium Dichromate / Acetic Acid / Sodium Acetate | Cholic Acid | 3α,12α-dihydroxy-7-keto-5β-cholanic acid | Not specified | scienceopen.com |

| Anodic Electrochemical Oxidation (Platinum foil anode) | Cholic Acid | 7-ketocholic acid | 40% | researchgate.net |

| Potassium Chromate / Buffered Acetic Acid | 3-acyl derivative of methyl cholate | Methyl 3-acyl-7-ketocholate | High yield | researchgate.net |

Esterification and Controlled De-esterification Processes in Methylated Bile Acids

The synthesis of this compound requires the esterification of the C24 carboxylic acid group of the bile acid. This is typically achieved by reacting the bile acid with methanol (B129727) in the presence of an acid catalyst. Common catalysts include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). caldic.comconicet.gov.ar For example, the protection of the C-24 carboxyl group of 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oic acid was accomplished with methanol and sulfuric acid, yielding the corresponding methyl ester in 99% yield. caldic.com

Enzymatic methods provide a milder alternative for esterification. Lipase-catalyzed reactions have been successfully used to synthesize various cholic acid esters, including the methyl ester. conicet.gov.ar

Controlled de-esterification, or hydrolysis, of the methyl ester back to the carboxylic acid is typically performed under alkaline conditions. Alkaline hydrolysis using reagents like sodium hydroxide (B78521) in methanol is a standard procedure to afford the corresponding bile acid salt. scienceopen.com

| Process | Reagents and Conditions | Substrate | Product | Reference |

|---|---|---|---|---|

| Chemical Esterification | Methanol (MeOH), Sulfuric Acid (H₂SO₄) | 7-ketocholic acid | This compound | caldic.com |

| Chemical Esterification | Methanol (MeOH), Hydrochloric Acid (HCl) | Cholic Acid | Methyl cholate | conicet.gov.argoogle.com |

| Enzymatic Esterification | Lipase, Methanol | Cholic Acid | Methyl cholate | conicet.gov.ar |

| Alkaline Hydrolysis (De-esterification) | Sodium Hydroxide (NaOH) in Methanol (MeOH) | Methylated bile acid ester | Sodium salt of the bile acid | scienceopen.com |

Biosynthetic and Chemoenzymatic Transformation Routes

Biosynthetic and chemoenzymatic approaches offer highly selective and environmentally benign alternatives to traditional chemical synthesis for modifying steroidal compounds.

Enzymatic Systems in Steroidogenesis and Modification Pathways

Enzymes, particularly hydroxysteroid dehydrogenases (HSDHs), are instrumental in the specific oxidation of hydroxyl groups on the steroid nucleus. The conversion of cholic acid to its 7-keto derivative is catalyzed by 7α-hydroxysteroid dehydrogenase (7α-HSDH). nih.gov This enzyme facilitates the oxidation of the 7α-hydroxyl group to a ketone, typically requiring a cofactor such as NADP⁺.

NADP⁺-dependent 7α-HSDH from Xanthomonas maltophilia has been shown to catalyze the oxidation of the 7α-hydroxyl group in deoxycholic acid to a ketone with yields of 75-80%. To improve efficiency and make the process more economical, cofactor regeneration systems are often coupled with the primary enzymatic reaction. google.com For example, combining 7α-HSDH with glucose dehydrogenase (GDH) for NADP⁺ regeneration has been shown to improve yields to 88%. Similarly, 7α-HSDH has been used with D-amino acid dehydrogenase (DAADH) for NADP⁺ regeneration in the synthesis of 7-ketolithocholic acid. researchgate.net

| Enzyme System | Enzyme Source | Substrate | Product | Cofactor System | Reference |

|---|---|---|---|---|---|

| NADP⁺-dependent 7α-HSDH | Xanthomonas maltophilia | Deoxycholic acid | 7-ketodeoxycholic acid | NADP⁺ | |

| 7α-HSDH | Clostridium absonum | Chenodeoxycholic acid (CDCA) | 7-ketolithocholic acid (7-KLCA) | Not specified | researchgate.net |

| 7α-HSDH coupled with DAADH | Not specified | Chenodeoxycholic acid (CDCA) | 7-ketolithocholic acid (7-KLCA) | NADP⁺ regeneration with D-amino acid dehydrogenase | researchgate.net |

| 7α-HSDH | Bacteroides intestinalis AM-1 | Cholic acid | 7-oxo-deoxycholic acid | Not specified | nih.gov |

Microbial Biotransformation Strategies for Steroidal Intermediates

Whole-cell biotransformation utilizes microorganisms to perform specific chemical reactions on steroidal substrates. Several bacterial strains have been identified that can convert primary bile acids into their 7-oxo derivatives. These microbes possess the necessary enzymatic machinery, primarily 7α-HSDH, to carry out this transformation.

For example, Xanthomonas maltophilia CBS 827.97 can be used to convert cholic and chenodeoxycholic acids into 7-ketocholic acid and 7-ketochenodeoxycholic acid, respectively, under aerobic conditions (normal oxygen pressure). oup.com Bacteroides intestinalis AM-1, a bacterium isolated from human feces, has also demonstrated the ability to convert cholic acid into its 7-oxo derivative, 7-oxo-deoxycholic acid. nih.gov This strain was found to have higher 7α-HSDH activity compared to other known strains like Escherichia coli HB101 under the tested conditions. nih.gov The biotransformation process often involves incubating the microbial culture with the bile acid substrate and then extracting the product.

| Microorganism | Substrate | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Xanthomonas maltophilia CBS 827.97 | Cholic acid | 7-ketocholic acid | Normal pressure of oxygen | oup.com |

| Bacteroides intestinalis AM-1 | Cholic acid | 7-oxo-deoxycholic acid | Liquid culture | nih.gov |

| Clostridium absonum | Primary bile acids | Keto forms of primary bile acids | Anaerobic conditions |

Metabolic Pathways and Biochemical Roles of Methyl 7 Ketocholate

Participation in Mammalian Bile Acid Homeostasis and Catabolism

In mammals, bile acids are synthesized from cholesterol in the liver, conjugated, and secreted into the intestine to aid in lipid digestion. medchemexpress.comchemsrc.com Intestinal bacteria then modify these primary bile acids into a diverse pool of secondary bile acids, including 7-KLCA, which can be reabsorbed and enter the enterohepatic circulation. mtoz-biolabs.comnih.gov

The 7-keto group of 7-ketolithocholic acid is a key site for enzymatic modification in the liver. Human liver preparations can reduce 7-KLCA to form both chenodeoxycholic acid (with a 7α-hydroxyl group) and ursodeoxycholic acid (UDCA, with a 7β-hydroxyl group). ebi.ac.uknih.gov This biotransformation is crucial as it converts a potentially more toxic secondary bile acid back into biologically important primary and tertiary bile acids.

The primary enzyme responsible for this reduction in human liver microsomes has been identified as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). nih.gov This enzyme, which is dependent on the cofactor NADPH, efficiently converts 7-KLCA into CDCA and, to a lesser extent, UDCA. nih.gov The reduction is largely unidirectional, favoring the formation of the hydroxylated bile acids over the oxidation of CDCA or UDCA. nih.gov The efficiency of this conversion can also depend on whether the 7-KLCA is conjugated with taurine (B1682933) or glycine, with conjugated forms being more readily reduced. ebi.ac.uknih.gov

| Enzyme | Substrate(s) | Product(s) | Cofactor | Location |

| Bacterial 7α-hydroxysteroid dehydrogenases | Chenodeoxycholic acid | 7-Ketolithocholic acid | NAD(P)+ | Intestinal Lumen |

| 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) | 7-Ketolithocholic acid | Chenodeoxycholic acid, Ursodeoxycholic acid | NADPH | Liver (Microsomes) |

| 7α-Hydroxysteroid dehydrogenase (7α-HSDH) | Chenodeoxycholic acid | 7-Ketolithocholic acid | NADP+ | Industrial Biocatalysis |

This table summarizes the key enzymatic conversions involving 7-ketolithocholic acid in both biological and biotechnological contexts. ebi.ac.uknih.govresearchgate.net

Interrelationship with Cholesterol Catabolism Pathways

Microbial Degradation and Transformation Pathways of Bile Salts

Environmental bacteria have evolved sophisticated pathways to completely degrade bile salts, using them as a source of carbon and energy. scispace.comresearchgate.net These degradation pathways are modular and typically involve four main phases: 1) A-ring oxidation, 2) side-chain degradation, 3) B-ring cleavage, and 4) degradation of the remaining C/D rings. asm.org Methyl 7-ketocholate, as a bile acid derivative, would enter these catabolic funnels, where its specific structure would be acted upon by a series of enzymes.

A universal initial phase in aerobic bacterial steroid degradation is the oxidation of the A-ring. researchgate.netuni-konstanz.de This process typically begins with the oxidation of the 3-hydroxyl group to a 3-keto group, followed by the introduction of double bonds. scispace.commdpi.com For a bile acid like 7-ketolithocholic acid, the initial steps would yield a 3,7-diketo intermediate. Subsequently, desaturation reactions lead to the formation of key intermediates like Δ⁴-3-keto and Δ¹,⁴-3-keto structures. scispace.comuni-konstanz.de For example, in many bacteria like Pseudomonas and Comamonas, the degradation of cholate (B1235396) proceeds through the formation of Δ¹,⁴-3-ketocholate. asm.orguni-konstanz.de These A-ring modifications are essential prerequisites for the subsequent cleavage of the steroid nucleus. uni-konstanz.de

The degradation of the C-17 acyl side chain can occur concurrently with or after A-ring oxidation and proceeds through pathways analogous to the β-oxidation of fatty acids. biorxiv.orgmdpi.com The process starts with the activation of the side chain's carboxyl group to a coenzyme A (CoA) thioester by a bile acid-CoA ligase. mdpi.com This is followed by a series of enzymatic reactions, including dehydrogenation by an acyl-CoA dehydrogenase, hydration, and cleavage. mdpi.combiorxiv.org

This process results in the stepwise removal of carbon units. In the degradation of C24 bile acids, an acetyl-CoA and a propionyl-CoA molecule are sequentially released. asm.orgbiorxiv.org In some proteobacteria, the release of acetyl-CoA is mediated by an aldolase-based mechanism, which generates a terminal aldehyde that is subsequently oxidized. biorxiv.orgresearchgate.net This entire sequence ultimately shortens the side chain, leading to the formation of C19 steroid intermediates known as androstanes, such as androsta-1,4-diene-3,17-dione (B159171) (ADD) derivatives. asm.orgresearchgate.net

Following A-ring oxidation and side-chain removal, the degradation pathway focuses on cleaving the steroid ring system. Two major variants for this process have been identified in bacteria.

The 9,10-seco-pathway (Δ¹,⁴-variant): This is the most well-elucidated pathway, utilized by bacteria such as Rhodococcus, Comamonas, and Pseudomonas. uni-konstanz.demdpi.com It requires the Δ¹,⁴-3-keto structure in the A-ring. mdpi.com A key step is the 9α-hydroxylation of the steroid nucleus by a monooxygenase enzyme complex (KshAB). mdpi.com This hydroxylation destabilizes the B-ring, leading to its spontaneous cleavage between carbons C9 and C10 and the formation of an aromatic A-ring. asm.orgmdpi.com The resulting open-ringed compounds are known as 9,10-seco-steroids. scispace.commdpi.com

The Δ⁴,⁶-variant: Primarily found in bacteria from the Sphingomonadaceae family, this pathway presents an alternative strategy for degrading 7-hydroxy bile salts. asm.orgmdpi.com After the initial formation of a Δ⁴-3-keto intermediate, a 7α-hydroxy steroid dehydratase eliminates the hydroxyl group at C7. asm.orgmdpi.com This creates a distinctive Δ⁴,⁶-diene structure in the steroid nucleus. asm.orgmdpi.com Further degradation of this Δ⁴,⁶ intermediate is also believed to proceed via a 9,10-seco-cleavage mechanism, ultimately merging with the common downstream degradation steps. mdpi.com

| Microbial Degradation Pathway | Key Bacterial Genera | Initiating A-Ring Structure | Key Intermediate(s) | Ring Cleavage Mechanism |

| 9,10-seco (Δ¹,⁴-variant) | Pseudomonas, Comamonas, Rhodococcus | Δ¹,⁴-3-keto | Δ¹,⁴-3-ketocholate, 12β-DHADD | 9α-hydroxylation |

| Δ⁴,⁶-variant | Sphingobium | Δ⁴-3-keto | Δ⁴,⁶-choldienoate (HOCDA) | 7-OH elimination, then likely 9α-hydroxylation |

This table provides a comparative overview of the major microbial pathways for bile salt degradation. asm.orguni-konstanz.demdpi.com

Acyl Side Chain Degradation Mechanisms (e.g., Acetyl-CoA and Propionyl-CoA Release)

Enzymatic Systems Governing 7-Ketocholate Biochemistry

The transformation of bile acids, including the formation and further metabolism of 7-keto derivatives like this compound, is orchestrated by a sophisticated network of enzymatic systems. These enzymes, primarily found in gut microbiota and host tissues, exhibit remarkable specificity and efficiency in modifying the steroid nucleus and its side chain. Key among these are hydroxysteroid dehydrogenases (HSDs), dehydratases, oxygenases, CoA ligases, and acyl-CoA dehydrogenases.

Hydroxysteroid dehydrogenases (HSDs) are a crucial class of NAD(P)(H)-dependent oxidoreductases that catalyze the reversible conversion of hydroxyl groups to keto groups on the steroid nucleus. nih.govmdpi.com Their activity is fundamental to the formation of 7-keto bile acids from their 7-hydroxy precursors.

7α-Hydroxysteroid Dehydrogenase (7α-HSDH): This enzyme specifically oxidizes the 7α-hydroxyl group of primary bile acids like cholic acid and chenodeoxycholic acid to form 7-keto-lithocholic acid (7-KLCA). nih.govnih.gov The reaction is a critical step in the pathway leading to the formation of secondary bile acids. nih.gov While naturally occurring 7α-HSDHs can be limited by poor activity and substrate inhibition, directed evolution has been employed to create mutant enzymes with significantly higher specific activity and catalytic efficiency toward substrates like chenodeoxycholic acid. nih.gov

7β-Hydroxysteroid Dehydrogenase (7β-HSDH): In contrast to 7α-HSDH, 7β-HSDH acts on the 7β-hydroxyl group, such as that found in ursodeoxycholic acid (UDCA). nih.govasm.org The combined action of 7α- and 7β-HSDHs, proceeding through a 7-oxo intermediate, allows for the epimerization of the 7-hydroxyl group, converting 7α-hydroxy bile acids to their 7β-epimers and vice versa. nih.govmdpi.com

Other HSDs: Besides the 7-position specific HSDs, other HSDs like 3α-HSDH and 12α-HSDH also play significant roles in bile acid metabolism. researchgate.netresearchgate.net 3α-HSDH is essential for the initial oxidation of the 3-hydroxyl group, a common step in bile acid degradation pathways. researchgate.net 12α-HSDH can reduce 12-oxo bile acids, and its activity has been identified in several human gut bacteria. researchgate.netasm.orgnih.gov Notably, human 17β-HSD type 10 has been shown to possess broad substrate specificity, oxidizing not only 17β-hydroxy steroids but also the 7α-hydroxyl group of cholic acid and chenodeoxycholic acid, and the 7β-hydroxyl group of ursodeoxycholic acid. portlandpress.com

The substrate specificity of these HSDs is a key determinant of the metabolic fate of different bile acids. For instance, many microbial 7α- and 7β-HSDHs show a preference for dihydroxy-bile acids over trihydroxy-bile acids. mdpi.com

Table 1: Substrate Specificities of Key Hydroxysteroid Dehydrogenases in Bile Acid Metabolism

| Enzyme | Substrate(s) | Product(s) | Source Organism/Tissue |

|---|---|---|---|

| 7α-HSDH | Chenodeoxycholic acid, Cholic acid | 7-Ketolithocholic acid, 7-Oxodeoxycholic acid | Clostridium absonum, Gut microbiota nih.govnih.gov |

| 7β-HSDH | Ursodeoxycholic acid | 7-Ketolithocholic acid | Gut microbiota nih.govasm.org |

| 3α-HSDH | Cholate, Chenodeoxycholate | 3-Keto-cholate, 3-Keto-chenodeoxycholate | Eubacterium sp., Novosphingobium sp. nih.govresearchgate.net |

| 12α-HSDH | 12-Oxolithocholic acid | Deoxycholic acid | Clostridium scindens, C. hylemonae, C. hiranonis researchgate.netasm.orgnih.gov |

| Human 17β-HSD10 | Cholic acid, Chenodeoxycholic acid, Ursodeoxycholic acid | 7-Oxocholic acid, 7-Oxochenodeoxycholic acid | Human mitochondria portlandpress.com |

Dehydratases and oxygenases introduce further modifications to the bile acid structure, often following the initial actions of HSDs.

7α-hydroxysteroid dehydratase (Hsh2): This enzyme is a key player in an alternative bile acid degradation pathway observed in bacteria like Sphingobium sp. strain Chol11. researchgate.netasm.org After the initial oxidation of the 3-hydroxyl group and the formation of a Δ⁴-3-keto intermediate, Hsh2 catalyzes the elimination of the 7α-hydroxyl group as a water molecule. researchgate.netasm.orgfrontiersin.org This dehydration reaction introduces a double bond at the C6 position, leading to the formation of Δ⁴,⁶-3-keto intermediates, such as 12-hydroxy-3-oxo-chol-4,6-dienoate (HOCDA). frontiersin.orgmdpi.comnih.govnih.gov This contrasts with the more common 9,10-seco pathway. researchgate.net A homologous enzyme, Hsh3, has been identified that specifically eliminates the 7β-hydroxy group of ursodeoxycholate. asm.org

Oxygenases: While the direct action of oxygenases on this compound is not extensively detailed, they are crucial in the broader context of steroid degradation. For example, in the 9,10-seco pathway, oxygenases are responsible for the cleavage of the steroid rings. biorxiv.org Rieske monooxygenases are also implicated in the side-chain degradation cluster of genes in some bile acid-degrading bacteria. asm.org

The degradation of the C5 carboxylic acid side chain of bile acids is a critical part of their metabolism, and it involves the concerted action of CoA ligases and acyl-CoA dehydrogenases, primarily through a process resembling fatty acid β-oxidation. biorxiv.orgufz.de

CoA Ligases (Acyl-CoA Synthetases): The first step in side-chain degradation is its activation to a CoA thioester. This reaction is catalyzed by CoA ligases. nih.govuniprot.org In humans, bile acyl-CoA synthetase (BACS) and very long-chain acyl-CoA synthetase (VLCS) are involved in activating C27-precursors of bile acids. nih.govhmdb.calipidmaps.org In bacteria, enzymes like BaiB in Clostridium scindens and StdA1 in Pseudomonas putida catalyze the ATP-dependent thioesterification of bile acids with coenzyme A. asm.orgbiorxiv.orguniprot.org This activation is a prerequisite for the subsequent shortening of the side chain. nih.gov

Acyl-CoA Dehydrogenases (ACADs): Following CoA activation, acyl-CoA dehydrogenases introduce a double bond into the side chain. biorxiv.orgufz.deresearchgate.net For example, Scd1AB in P. stutzeri Chol1 introduces a double bond between C22 and C23 of the bile acid-CoA ester. biorxiv.org In human peroxisomes, a branched-chain acyl-CoA oxidase (hBRCACox) is involved in the β-oxidation of the side chain of bile acid intermediates. pnas.org This is followed by hydration and further oxidation steps, ultimately leading to the release of acetyl-CoA and/or propionyl-CoA, thereby shortening the side chain. biorxiv.orgresearchgate.net

Roles of Dehydratases and Oxygenases in Bile Acid Transformations (e.g., 7α-hydroxy steroid dehydratase Hsh2)

Identification and Characterization of Metabolic Intermediates and Byproducts

The metabolism of 7-keto bile acids and their precursors generates a diverse array of intermediates and byproducts. The specific compounds formed depend on the active metabolic pathway, which can vary between different organisms. asm.org

In pathways involving the 7α-hydroxysteroid dehydratase Hsh2, the initial formation of a Δ⁴-3-keto-cholate is followed by the elimination of the 7-hydroxyl group. researchgate.netnih.gov This leads to the characteristic Δ⁴,⁶-3-keto intermediates.

Key intermediates identified in these pathways include:

Δ⁴-3-Ketocholate: An early intermediate formed by the oxidation of the 3-hydroxyl group and isomerization. researchgate.netfrontiersin.orgnih.gov

12α-hydroxy-3-oxo-4,6-choldienoate (HOCDA): A prominent intermediate formed after the dehydration of Δ⁴-3-keto-7α-hydroxy bile acids by Hsh2. mdpi.comnih.govnih.gov

12-hydroxy-androsta-1,4,6-triene-3,17-dione (HATD): A C19 steroid resulting from the degradation of the side chain of HOCDA. asm.orgmdpi.comnih.gov

3,12β-dihydroxy-9,10-seco-androsta-1,3,5(10),6-tetraene-9,17-dione (DHSATD): A dead-end product that can accumulate from the Hsh2-mediated pathway in certain bacteria. mdpi.comnih.gov

4-methyl-3-deoxy-1,9,12-trihydroxyestra-1,3,5(10)7-tetraene-6,17-dione (MDTETD): A novel, recalcitrant steroid compound formed from DHSATD by Sphingobium sp. strain Chol11, likely through a side reaction involving an unusual ring closure. mdpi.comnih.gov

In human metabolism, the administration of 7-ketolithocholic acid leads to an increase in the biliary proportions of chenodeoxycholic acid, ursodeoxycholic acid, and lithocholic acid, with only trace amounts of the parent compound being detected. nih.gov This indicates rapid and extensive metabolic conversion in the liver. nih.govnih.gov

Table 2: Key Metabolic Intermediates and Byproducts in 7-Ketocholate Related Pathways

| Compound Name | Abbreviation | Pathway | Description |

|---|---|---|---|

| Δ⁴-3-Ketocholate | - | Δ⁴,⁶-Variant | Early intermediate formed from cholate oxidation. researchgate.netfrontiersin.orgnih.gov |

| 12α-hydroxy-3-oxo-4,6-choldienoate | HOCDA | Δ⁴,⁶-Variant | Formed by dehydration of the 7α-hydroxyl group. mdpi.comnih.govnih.gov |

| 12-hydroxy-androsta-1,4,6-triene-3,17-dione | HATD | Δ⁴,⁶-Variant | C19 steroid resulting from side-chain degradation. asm.orgmdpi.comnih.gov |

| 3,12β-dihydroxy-9,10-seco-androsta-1,3,5(10),6-tetraene-9,17-dione | DHSATD | Δ⁴,⁶-Variant | Dead-end product in some bacterial strains. mdpi.comnih.gov |

| 4-methyl-3-deoxy-1,9,12-trihydroxyestra-1,3,5(10)7-tetraene-6,17-dione | MDTETD | Δ⁴,⁶-Variant | Recalcitrant byproduct from DHSATD transformation. mdpi.comnih.gov |

| Chenodeoxycholic acid | CDCA | Human Metabolism | Increased in bile after 7-ketolithocholic acid administration. nih.gov |

| Ursodeoxycholic acid | UDCA | Human Metabolism | Increased in bile after 7-ketolithocholic acid administration. nih.gov |

| Lithocholic acid | LCA | Human Metabolism | Increased in bile after 7-ketolithocholic acid administration. nih.gov |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| 7-Ketolithocholic acid |

| 7-Oxodeoxycholic acid |

| Acyl-CoA |

| Acetyl-CoA |

| Bile acyl-CoA synthetase |

| Branched-chain acyl-CoA oxidase |

| Chenodeoxycholic acid |

| Cholic acid |

| CoA |

| Deoxycholic acid |

| DHSATD (3,12β-dihydroxy-9,10-seco-androsta-1,3,5(10),6-tetraene-9,17-dione) |

| HATD (12-hydroxy-androsta-1,4,6-triene-3,17-dione) |

| HOCDA (12α-hydroxy-3-oxo-4,6-choldienoate) |

| Lithocholic acid |

| MDTETD (4-methyl-3-deoxy-1,9,12-trihydroxyestra-1,3,5(10)7-tetraene-6,17-dione) |

| This compound |

| Propionyl-CoA |

| Ursodeoxycholic acid |

Advanced Analytical Chemistry Techniques for Methyl 7 Ketocholate Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of Methyl 7-ketocholate. By interacting with the molecule using various forms of electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons are influenced by their local electronic environment. For this compound, the presence of hydroxyl groups, a ketone, and a methyl ester function group leads to a characteristic spectrum. The protons adjacent to the hydroxyl groups (at C3 and C12) and the methyl protons of the ester group would appear at specific chemical shifts. General chemical shift tables and data from similar steroid structures can be used to predict these shifts. sigmaaldrich.comcarlroth.com For instance, protons on carbons bearing a hydroxyl group typically resonate in the 3.5-4.5 ppm range, while methyl ester protons are found around 3.6-3.7 ppm. The complex steroid backbone presents a series of overlapping multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ketone at C-7 is a key diagnostic peak, expected to appear significantly downfield, typically in the range of 200-220 ppm. The carbonyl carbon of the methyl ester would resonate around 170-175 ppm. Carbons attached to hydroxyl groups (C3 and C12) would appear in the 65-75 ppm region. The numerous sp³-hybridized carbons of the steroid nucleus would produce a cluster of signals in the upfield region. sigmaaldrich.comcarlroth.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-H | ~3.6 | ~71 |

| C12-H | ~4.0 | ~73 |

| -OCH₃ | ~3.65 | ~51.5 |

| C7 (C=O) | - | >210 |

| C24 (C=O) | - | ~174 |

| Steroid Backbone | 0.6 - 2.5 | 10 - 60 |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. In the case of this compound, with a molecular formula of C₂₅H₄₀O₅, the expected molecular weight is approximately 420.58 g/mol . ncats.io

Electron ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation of the molecule. nih.gov The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would involve the loss of water molecules from the hydroxyl groups and cleavage of the steroid ring system. The presence of the methyl ester can lead to fragments corresponding to the loss of a methoxy (B1213986) group (-OCH₃, 31 mass units) or the entire methoxycarbonyl group (-COOCH₃, 59 mass units). docbrown.infolibretexts.org The ketone at C-7 influences the fragmentation pathways, often leading to cleavage of the adjacent C-C bonds. libretexts.orglibretexts.org

Tandem mass spectrometry (MS/MS) provides even greater structural detail by selecting a specific parent ion and subjecting it to further fragmentation, which is particularly useful for distinguishing between isomers and for quantifying the analyte in complex mixtures. nih.govnih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 420 | [M]⁺ (Molecular ion) |

| 402 | [M - H₂O]⁺ |

| 384 | [M - 2H₂O]⁺ |

| 389 | [M - OCH₃]⁺ |

| 361 | [M - COOCH₃]⁺ |

| Various smaller fragments | Cleavage of the steroid rings |

Note: This table represents predicted fragmentation based on the general behavior of steroidal ketones and methyl esters in mass spectrometry. libretexts.orgscienceready.com.auyoutube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. The parts of a molecule that absorb light in this region are called chromophores. sielc.com

For this compound, the primary chromophore is the ketone (C=O) group at the 7-position. Saturated ketones typically exhibit a weak absorption band (an n→π* transition) in the region of 270-300 nm. masterorganicchemistry.com The exact position of the maximum absorbance (λmax) can be influenced by the solvent and the surrounding molecular structure. For instance, a study on a related compound, 7-hydroxy-4-methyl coumarin, which also contains a carbonyl group, showed a maximum absorbance at 321 nm. iajpr.com Another study on steroid derivatives with an oxidized A-ring showed an absorption maximum at 245 nm. asm.org Without a specific measured spectrum for this compound, we can anticipate a λmax in the range of 240-300 nm due to the C-7 keto group. This technique is particularly useful for quantitative analysis using a calibration curve. iajpr.com

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation of this compound from other compounds in a mixture, enabling its purification and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bile acids and their derivatives. sielc.com For the separation of this compound, reversed-phase HPLC is commonly employed. etsu.edu

In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18 column, is used with a more polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For bile acid methyl esters, various mobile phase compositions have been utilized, often consisting of mixtures of acetonitrile, methanol (B129727), and water, sometimes with additives like buffers or acids to improve peak shape and resolution. innovareacademics.inptfarm.plgoogle.com

Detection in HPLC is often achieved using a UV detector set at the λmax of the analyte. innovareacademics.in For this compound, this would be in the range of 240-300 nm, corresponding to the absorbance of the ketone chromophore.

Interactive Data Table: Example HPLC Conditions for Bile Acid Methyl Ester Analysis

| Parameter | Condition | Reference |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | sielc.cominnovareacademics.in |

| Mobile Phase | Gradient of Acetonitrile and Water (with potential additives like formic acid or ammonium (B1175870) acetate) | innovareacademics.inlcms.cz |

| Flow Rate | 0.8 - 1.5 mL/min | ptfarm.plgoogle.com |

| Column Temperature | 30 - 40 °C | google.com |

| Detection | UV at ~245-300 nm | asm.orginnovareacademics.in |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

For the analysis of this compound in complex biological samples such as plasma, urine, or fecal extracts, the coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This hyphenated technique combines the superior separation power of HPLC with the high sensitivity and specificity of MS/MS detection.

The LC component separates the various bile acids and other metabolites present in the sample. The eluting compounds are then introduced into the mass spectrometer. In MS/MS, a specific precursor ion corresponding to the mass of this compound is selected and then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification, even in the presence of a complex matrix. nih.govlcms.czshimadzu.com

LC-MS/MS methods have been successfully developed for the quantitative profiling of various keto- and other bile acids in biological fluids, demonstrating excellent linearity, accuracy, and low limits of detection. nih.govnih.govresearchgate.net These methods are crucial for studying the role of bile acids in various physiological and pathological processes.

Quantitative Analytical Approaches in Biochemical Systems

The accurate quantification of this compound and related bile acids in complex biological matrices is crucial for understanding their roles in various physiological and pathological processes. Given their structural similarities and often low concentrations in biochemical systems like plasma, serum, and tissues, highly sensitive and selective analytical techniques are required. The primary methods employed for this purpose are hyphenated chromatographic and mass spectrometric techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comshimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the analysis of bile acid profiles in biological samples due to its exceptional resolution, sensitivity, and specificity. mdpi.com This technique allows for the simultaneous quantification of multiple bile acid species within a single analytical run.

Sample preparation is a critical first step and typically involves protein precipitation followed by either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the bile acids and remove interfering substances from the complex biological matrix. nih.govsurrey.ac.uk For instance, a liquid-liquid extraction method using methyl tert-butyl ether, methanol, and water can be employed to reduce matrix effects in plasma samples. nih.gov

The separation of the extracted bile acids is most commonly achieved using Ultra-High-Performance Liquid Chromatography (UHPLC) with a reversed-phase column, such as a C18 column. chromatographyonline.com This allows for the separation of structurally similar and isomeric bile acids. The subsequent detection by tandem mass spectrometry (MS/MS), often utilizing an electrospray ionization (ESI) source in negative ion mode, provides high selectivity and sensitivity. mdpi.com Quantification is performed using the multiple reaction monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions for each analyte, thereby minimizing background noise and enhancing measurement accuracy. mdpi.comnih.gov

Research studies have validated LC-MS/MS methods for bile acid quantification, demonstrating excellent performance characteristics.

Interactive Table: Performance of a Validated UHPLC-MS/MS Method for Bile Acid Quantification in Serum mdpi.com This table presents typical validation data for a method capable of analyzing a panel of bile acids, which would include species like this compound.

| Analyte Group | Linearity (R²) | Lower Limit of Quantification (LLOQ) | Accuracy (%) | Recovery (%) |

| Conjugated Bile Acids | >0.99 | 5 ng/mL | 85–115 | 92–110 |

| Unconjugated Bile Acids | >0.99 | 5 ng/mL | 85–115 | 92–110 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique used for the detailed analysis of bile acids. shimadzu.com It offers excellent chromatographic separation, which is beneficial for resolving structurally similar compounds. lcms.cz However, due to the low volatility of bile acids, a chemical derivatization step is essential prior to GC-MS analysis. shimadzu.comorganomation.com

For a compound like this compound, which is a methyl ester, the derivatization process would primarily target its hydroxyl groups. A common approach is a two-step reaction involving oximation followed by silylation. researchgate.net For instance, hydroxyl groups can be converted to more volatile trimethylsilyl (B98337) (TMS) ethers. shimadzu.com This derivatization increases the thermal stability and volatility of the analytes, making them suitable for gas chromatography.

Following derivatization, the sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer for ionization, fragmentation, and detection. jchr.org Studies comparing different MS acquisition methods have found that the multiple reaction monitoring (MRM) mode in GC-MS/MS provides superior sensitivity and specificity compared to full scan (FS) or selective ion monitoring (SIM) modes, which is particularly important for avoiding overestimation in complex samples like wastewater. nih.gov

Research has demonstrated the effectiveness of GC-MS for quantifying various cholic acids after derivatization.

Interactive Table: Performance of a Validated GC-MS Method for Cholic Acid Derivatives researchgate.net This table shows findings from a study on derivatized cholic acids, illustrating the quantitative capabilities of the GC-MS technique.

| Parameter | Finding |

| Derivatization | 30 min oximation with hydroxylamine.HCl and 90 min silylation at 70°C |

| Linearity Range | Linear responses observed from 1.88 to 750 ng/L |

| Limit of Quantitation (LOQ) | Varied between 1.88 ng/L and 37.5 ng/L |

| Reproducibility (RSD%) | ≤ 4.9% |

| Recoveries (SPE) | 77% to 104% |

Molecular Interactions and Biological Activities of Methyl 7 Ketocholate in Experimental Models

Interplay with Cellular Lipids and Biological Membranes

The amphiphilic nature of bile acid derivatives like methyl 7-ketocholate drives their interaction with lipids and cell membranes. This section details the self-aggregation behavior of these molecules and their influence on the structure and permeability of model membrane systems.

Micellization Properties and Self-Aggregation Behavior of Bile Acid Esters

Bile acids and their esters are known for their ability to self-assemble in aqueous solutions, forming micelles when their concentration surpasses a critical micelle concentration (CMC). nih.gov Unlike typical surfactants, bile acids exhibit a complex, two-step micellization process. nih.govresearchgate.net Initially, primary micelles are formed through hydrophobic interactions between the nonpolar faces of the steroid rings. nih.govresearchgate.net At higher concentrations, these primary aggregates can further assemble into secondary, often rod-like, micelles, a process driven by intermolecular hydrogen bonding between the polar hydroxyl groups. nih.govresearchgate.net

The introduction of a keto group, as seen in this compound, influences the hydrophobicity and, consequently, the aggregation behavior. Studies on the keto derivatives of cholic acid have shown that the CMC value tends to increase with the number of keto groups, suggesting that the replacement of hydroxyl groups with keto groups reduces the molecule's hydrophobicity. nih.gov For instance, 7-monoketocholic acid (7-MKC) in its anionic form has a reported CMC of 43 mM. researchgate.net It has also been observed that 7-MKC can form secondary micelles in addition to primary ones. researchgate.net The methyl esterification of the carboxyl group, as in this compound, would further alter its aggregation properties, though specific CMC values for this particular ester are not extensively documented in the reviewed literature. In chloroform, the methyl ester of 12-monoketocholic acid forms micelles at concentrations above 5 mM. researchgate.net

| Compound | Number of Keto Groups | CMC (mM) |

| Cholic Acid | 0 | 14.667 (calculated) |

| 7-monoketocholic acid (7-MKC) | 1 | 43 |

| 12-monoketocholic acid (12-MKC) | 1 | 50 |

| 3,7-diketocholate (DKC) | 2 | ~100.67 (calculated) |

| 3,7,12-triketocholic acid | 3 | ~143.67 (calculated) |

| Data sourced from multiple studies. nih.govresearchgate.net The CMC for cholic acid and diketo/triketo derivatives are estimated based on the provided equation: CMC = 43 * (number of keto groups) + 14.667. nih.gov |

Influence on Membrane Permeability and Lipid Organization in Model Systems

Bile acids and their derivatives can significantly impact the permeability and organization of lipid bilayers. Their interactions with membranes are complex and depend on the specific structure of the bile acid and the composition of the membrane. Generally, more hydrophobic bile acids exhibit greater membranolytic activity. mdpi.com The introduction of a keto group, which increases the hydrophilic character compared to a hydroxyl group, can modulate these effects.

Studies on the related compound 7-ketocholesterol (B24107) have shown that it can alter membrane properties. At high concentrations, 7-ketocholesterol has been found to reduce lipid order and alter membrane polarity. frontiersin.org It can induce disorganization of lipid membranes, leading to increased permeability. nih.gov For example, 7-ketocholesterol was shown to enhance the loss of mitochondrial membrane potential and promote the release of cytochrome c, indicating an increase in mitochondrial membrane permeability. nih.gov While these studies focus on 7-ketocholesterol, the structural similarity to this compound suggests that the latter may also influence membrane organization and permeability, likely by inserting into the lipid bilayer and disrupting the packing of phospholipids. The presence of the keto group at the 7-position is a key structural feature in these interactions. The effects of this compound specifically on membrane permeability and lipid organization require further direct investigation to fully elucidate its role.

Interaction with Cellular Targets and Associated Biochemical Processes

This compound can interact with various cellular components, including enzymes and signaling molecules, thereby influencing biochemical pathways. This section examines these interactions in the context of enzyme kinetics and cellular signaling.

Enzyme-Substrate and Enzyme-Inhibitor Dynamics (e.g., Substrate Inhibition of 5β-Δ4-KSTD)

In the bacterial degradation of bile salts, a key step involves the introduction of a double bond into the A-ring of the steroid nucleus. nih.govnih.gov For 5β-bile salts, this reaction is catalyzed by 5β-Δ4-ketosteroid dehydrogenase (5β-Δ4-KSTD). nih.govnih.gov The substrate for this enzyme is a 3-keto bile salt, such as 3-ketocholate, which is an intermediate in the degradation of cholic acid. nih.govnih.gov

Interestingly, the enzyme 5β-Δ4-KSTD1 from Sphingobium sp. strain Chol11 exhibits pronounced substrate inhibition when acting on 3-ketocholate. nih.govnih.govresearchgate.net This means that at high concentrations of the substrate, the rate of the enzymatic reaction decreases. This phenomenon is thought to act as a "circuit breaker" to prevent an overflow of the catabolic pathway when the bacterium is exposed to high, potentially toxic, concentrations of bile salts. nih.govresearchgate.net Although this compound itself is not the direct substrate in this specific reaction (as the 3-hydroxyl group is not oxidized to a ketone), this example illustrates the complex enzyme dynamics that can be associated with bile acid derivatives. The presence of the 7-keto group in this compound would likely influence its binding to various enzymes involved in steroid metabolism, potentially acting as a competitive inhibitor or an allosteric modulator for enzymes that recognize the bile acid scaffold.

| Parameter | Value | Significance |

| Km for 3-ketocholate | Low | Indicates high affinity of the enzyme for the substrate at low concentrations. |

| Specific Activity | Very High | Allows for rapid transformation of the substrate. |

| Substrate Inhibition | Pronounced | Prevents metabolic overflow at high substrate concentrations. |

| Data from studies on 5β-Δ4-KSTD1 from Sphingobium sp. strain Chol11. nih.govnih.govresearchgate.net |

Modulation of Intracellular Signaling Pathways (e.g., relevance to hormone responses in model organisms)

Bile acids are now recognized as important signaling molecules that can activate specific nuclear receptors and G-protein coupled receptors, thereby modulating gene expression and various metabolic pathways. While direct evidence for this compound's role in signaling is limited in the provided search results, the activities of structurally related compounds offer insights.

For instance, certain degradation intermediates of bile salts have been shown to affect hormone responses in model organisms. One study identified that a metabolic byproduct of bile salt degradation by Sphingobium sp. strain Chol11 led to a significant overrepresentation of genes linked to hormone responses in zebrafish embryos. researchgate.net This suggests that modified steroid cores, which would include the structure of this compound, have the potential to interact with and modulate signaling pathways that are typically responsive to steroid hormones. The structural similarity of bile acids to steroid hormones allows for this crossover in biological activity. The specific effects of this compound on intracellular signaling pathways, such as those involving nuclear receptors like FXR, PXR, or VDR, remain an area for further investigation.

Future Research Directions and Methodological Advancements

Identification and Characterization of Novel Enzymes and Metabolic Intermediates

The biotransformation of bile acids is a complex process, largely mediated by microbial enzymes in the gut and hepatic enzymes in the host. The 7-keto group of compounds like 7-ketolithocholic acid, a related compound to Methyl 7-ketocholate, is a key metabolic node. ebi.ac.uknih.gov This compound is formed in the human intestine through the bacterial oxidation of chenodeoxycholic acid and ursodeoxycholic acid. ebi.ac.uk

Future research will focus on discovering and characterizing the novel enzymes responsible for these transformations. A key enzyme family is the hydroxysteroid dehydrogenases (HSDHs). For instance, 7α-Hydroxysteroid dehydrogenase (7α-HSDH) is crucial for the enzymatic synthesis of 7-ketolithocholic acid (7-KLCA) from chenodeoxycholic acid (CDCA). researchgate.net Enzymes from various bacterial sources, including Escherichia coli, Bacteroides fragilis, and Clostridium difficile, have been identified that catalyze the stereospecific oxidation of the 7α-hydroxy group to a 7-keto group, utilizing cofactors like NADP+. google.com The reduction of the 7-keto group is equally important, as human liver enzymes can convert 7-ketolithocholic acid back to chenodeoxycholic acid or ursodeoxycholic acid, a reaction dependent on NADPH and the conjugation state of the bile acid. ebi.ac.uk

Bacterial degradation of bile acids like cholate (B1235396) proceeds through distinct pathways, such as the Δ¹,⁴- and Δ⁴,⁶-variants, generating a cascade of metabolic intermediates. biorxiv.orgnih.gov The Δ⁴,⁶-variant, found in bacteria like Sphingobium sp. strain Chol11, involves the formation of Δ⁴-3-ketocholate, followed by the elimination of the 7-hydroxy group by the enzyme 7α-hydroxy steroid dehydratase (Hsh2) to produce Δ⁴,⁶-3-keto intermediates like 12-hydroxy-3-oxo-chol-4,6-dienoate (HOCDA). biorxiv.orgnih.govasm.org Subsequent degradation involves side-chain cleavage and ring opening, leading to complex intermediates such as 9,10-seco-steroids. mdpi.com

The identification of these metabolic intermediates is crucial for mapping the complete degradation pathways. Research efforts are directed at isolating and structurally elucidating novel compounds formed during these processes, providing a deeper understanding of microbial steroid metabolism. biorxiv.org

Key Enzymes in 7-Keto Bile Acid Metabolism

| Enzyme | Source Organism/Location | Function | Cofactor | Reference |

|---|---|---|---|---|

| 7α-Hydroxysteroid Dehydrogenase (7α-HSDH) | Intestinal Bacteria (e.g., E. coli, B. fragilis, C. difficile) | Oxidizes 7α-hydroxy group to a 7-keto group (e.g., CDCA to 7-KLCA) | NAD⁺ or NADP⁺ | researchgate.netgoogle.com |

| 7-keto-reductase activity | Human Liver (Microsomes) | Reduces 7-keto group to 7α- or 7β-hydroxy group | NADPH | ebi.ac.uk |

| 7α-hydroxy steroid dehydratase (Hsh2) | Sphingobium sp. strain Chol11 | Eliminates 7-hydroxy group, forming a double bond in the B-ring (Δ⁴,⁶ pathway) | N/A | biorxiv.orgmdpi.com |

| Acyl-CoA-dehydrogenase (ACAD) | Pseudomonas sp. strain Chol1 | Involved in the β-oxidation of the bile acid side chain | N/A | asm.org |

Development of Advanced Synthetic Strategies for Complex 7-Ketocholate Derivatives

The chemical synthesis of complex bile acid derivatives is essential for probing their structure-activity relationships and developing potential therapeutic agents. wgtn.ac.nz Advanced synthetic strategies are continuously being developed to achieve greater efficiency, selectivity, and diversity in the modifications of the bile acid scaffold.

A primary step in synthesizing 7-ketocholate derivatives is the selective oxidation of a hydroxyl group at the C-7 position. Methods using reagents like N-bromosuccinimide or potassium chromate (B82759) in buffered acetic acid can achieve high yields for the oxidation of the 7-hydroxy group in methyl cholate derivatives. researchgate.net More modern methods may employ selective oxidation using pyridinium (B92312) chlorochromate (PCC). google.com

Once the 7-keto group is installed, further modifications can be introduced. Advanced strategies focus on creating a library of diverse derivatives by altering various parts of the molecule. wgtn.ac.nzmdpi.com This includes:

Side-Chain Modification: The carboxylic acid side chain can be modified through reactions like amidation or the Ugi four-component reaction (4CR) to introduce diverse functional groups, which can dramatically alter the molecule's properties. mdpi.comscielo.org.mx For example, aminolysis of methyl esters of bile acids with diamines can yield amides that serve as ligands for metal complexes. mdpi.com

Alkylation: Alkyl groups can be introduced at specific positions on the steroid nucleus. For instance, a strategy involving deprotonation, trapping, and alkylation at the alpha carbon adjacent to a carbonyl group (like the 7-keto group) allows for the synthesis of novel alkylated derivatives. google.com

Conjugation and Hybridization: Bile acids can be conjugated with other bioactive molecules to create hybrid compounds with novel properties. A notable example is the synthesis of cisplatin (B142131) analogs from bile acids, where diamine-functionalized bile acids are used to chelate platinum(II), combining the biological roles of both moieties. mdpi.com

Stereoselective Reactions: Developing stereoselective methods is crucial, especially for modifications on the steroid core. For example, stereoselective cyclopropanation reactions on unsaturated bile acid derivatives have been explored to create novel and complex polycyclic structures. wgtn.ac.nz

These advanced synthetic approaches provide access to a wide array of 7-ketocholate derivatives, enabling a more systematic investigation of their biological activities. rsc.orgchemrxiv.org

Examples of Synthetic Reactions for Bile Acid Derivatization

| Reaction Type | Reagents/Method | Purpose | Reference |

|---|---|---|---|

| Selective Oxidation | Potassium chromate/acetic acid; N-bromosuccinimide | Introduction of a keto group at a specific position (e.g., C-7). | researchgate.net |

| Aminolysis | Excess ethylenediamine (B42938) or propane-1,3-diamine | Conversion of a methyl ester side chain to an amide. | mdpi.com |

| Ugi Four-Component Reaction | Aniline, formaldehyde, ethyl isocyanoacetate | Complex modification of the carboxylic acid side chain. | scielo.org.mx |

| Alkylation | Deprotonation followed by alkyl halide | Introduction of an alkyl group at a carbon adjacent to a carbonyl. | google.com |

| Chelation | Diamine-derivatized bile acid with K₂PtCl₄ | Synthesis of platinum(II) complexes for potential therapeutic use. | mdpi.com |

Deeper Mechanistic Elucidation of Biological Roles at the Molecular Level

While traditionally known for their role in lipid digestion, bile acids are now recognized as critical signaling molecules that regulate a wide range of metabolic processes. foodb.cahmdb.ca 7-keto bile acids and their derivatives are active participants in this signaling network. foodb.ca Future research aims to dissect the precise molecular mechanisms through which these compounds exert their effects.

A key area of investigation is the interaction of 7-keto bile acids with nuclear receptors, which are ligand-activated transcription factors. jocpr.com Receptors such as the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR) are known to be modulated by bile acids. google.comjocpr.com The binding of a specific bile acid derivative can trigger a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins and subsequent regulation of target gene expression. These genes are often involved in bile acid, cholesterol, and lipid homeostasis. google.comhmdb.ca Studies have shown that 3-oxo derivatives of bile acids can activate PXR, which in turn regulates genes involved in detoxification. jocpr.com

Furthermore, the molecular interplay between the host and gut microbiota is heavily influenced by bile acid metabolism. acs.org 7-ketolithocholic acid, produced by gut bacteria, can be absorbed and further metabolized by the host liver, demonstrating a clear metabolic link. ebi.ac.uk This compound and its derivatives can act as molecular messengers between the gut and the liver, influencing signaling pathways that impact not only lipid metabolism but also inflammation and glucose metabolism. hmdb.caacs.org Elucidating the specific protein targets and downstream signaling cascades activated by this compound is a major goal for future research. nih.gov

Innovative Analytical Platforms for High-Throughput and High-Resolution Analysis

Advancements in analytical chemistry are paramount for furthering our understanding of this compound and the broader bile acid metabolome. The complexity of biological samples, the vast number of bile acid isomers, and the wide dynamic range of their concentrations necessitate sophisticated analytical platforms. acs.orgsciex.com

Current and future research relies heavily on mass spectrometry (MS) coupled with liquid chromatography (LC).

High-Resolution Analysis: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) MS, provides highly accurate mass measurements. acs.org This capability is crucial for the confident identification of known and unknown bile acid metabolites in complex mixtures and for distinguishing between isobaric species (compounds with the same nominal mass but different elemental compositions or structures). sciex.com Systems like the ZenoTOF 7600 offer enhanced sensitivity and structural characterization capabilities. sciex.com

Quantitative Analysis: For accurate quantification, targeted approaches using triple-quadrupole mass spectrometers are often employed. sciex.com These methods offer high sensitivity and selectivity, allowing for the measurement of bile acids at low physiological concentrations. acs.org The use of a comprehensive panel of internal standards, including individual bile acid isomers, is critical for correcting for matrix effects and ensuring accurate quantification. acs.orgsciex.com

These innovative platforms enable comprehensive profiling and precise quantification of bile acids like this compound in various biological matrices, including plasma, serum, urine, and fecal samples, providing critical data for mechanistic and clinical studies. acs.orgresearchgate.net

Comparison of Advanced Analytical Platforms for Bile Acid Analysis

| Platform | Key Features | Primary Application | Reference |

|---|---|---|---|

| UPLC-MS/MS (Triple Quadrupole) | High sensitivity, high selectivity, rapid analysis time (e.g., < 3-8 mins). | Targeted quantitative analysis of a known panel of bile acids in large sample sets. | acs.orgresearchgate.netwaters.com |

| UPLC-HRMS (e.g., TOF) | High mass accuracy, high resolution. | Untargeted profiling, discovery of novel metabolites, and identification of isobaric species. | acs.orgsciex.com |

| LC-MS/MS (APCI) | Atmospheric Pressure Chemical Ionization, suitable for less polar compounds. | Analysis of primary and secondary bile acids in complex matrices like feces. | researchgate.net |

| ZenoTOF Systems | Enhanced sensitivity and MS/MS capabilities. | Comprehensive quantitative analysis and structural characterization. | sciex.com |

Q & A

Q. What are the standard methods for synthesizing methyl 7-ketocholate, and how are intermediates characterized?

this compound is typically synthesized via selective oxidation of methyl cholate derivatives. A common approach involves using oxidizing agents like Jones reagent or pyridinium chlorochromate (PCC) under controlled conditions to introduce the 7-keto group. Key intermediates should be characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For purity assessment, HPLC with UV detection or GC-MS is recommended. Novel intermediates require full spectral data and comparison to literature values for validation .

Q. Which spectroscopic techniques are critical for verifying the identity of this compound?

Essential techniques include:

- NMR spectroscopy : To confirm the presence of the 7-keto group (carbonyl resonance at ~210 ppm in -NMR) and methyl ester moiety (~3.6 ppm in -NMR).

- Infrared (IR) spectroscopy : A strong absorption band near 1700–1750 cm for the carbonyl group.

- Mass spectrometry : HRMS for molecular ion confirmation (e.g., [M+Na] peak). Cross-referencing with published spectral databases (e.g., NIST Chemistry WebBook) is advised to resolve ambiguities .

Q. How can researchers ensure reproducibility in this compound synthesis?

Detailed experimental protocols must include:

- Exact reagent stoichiometry and reaction conditions (temperature, solvent, time).

- Purification steps (e.g., column chromatography gradients, recrystallization solvents).

- Batch-to-batch variability assessments via melting point analysis and chromatographic purity checks. Supplementary materials should provide raw spectral data and chromatograms for peer validation .

Advanced Research Questions

Q. How should contradictory data on this compound’s biological activity be addressed in meta-analyses?

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent controls). A systematic review should:

- Stratify studies by experimental design (e.g., in vitro vs. in vivo models).

- Use statistical tools (e.g., funnel plots) to assess publication bias.

- Perform sensitivity analyses to identify outliers. Example: Discrepancies in IC values may stem from differences in dimethyl sulfoxide (DMSO) concentrations affecting compound solubility .

Q. What experimental design considerations are critical for studying this compound’s metabolic interactions?

- Dose-response studies : Include a wide concentration range (e.g., 0.1–100 µM) to capture non-linear effects.

- Control groups : Use vehicle controls (e.g., ethanol or DMSO) and positive/negative controls (e.g., known CYP450 inhibitors).

- Temporal analysis : Time-course experiments to distinguish acute vs. chronic effects on metabolic pathways. Data should be normalized to protein content or cell count to minimize variability .

Q. How can computational modeling complement experimental studies of this compound?

- Molecular docking : Predict binding affinities to nuclear receptors (e.g., FXR, LXR) using software like AutoDock Vina.

- QSAR models : Corrogate structural modifications with activity trends to guide synthetic optimization.

- MD simulations : Assess conformational stability in lipid bilayers to infer membrane permeability. Validate computational predictions with in vitro assays (e.g., surface plasmon resonance for binding kinetics) .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation of this compound during long-term storage?

- Store lyophilized samples at −80°C under argon to prevent oxidation.

- For solutions, use stabilizers like butylated hydroxytoluene (BHT) in ethanol or propylene glycol.

- Regularly monitor stability via LC-MS to detect degradation products (e.g., hydrolysis to free ketocholic acid) .

Q. How should researchers handle conflicting spectral interpretations for this compound derivatives?

- Compare experimental data with computational NMR predictions (e.g., using ACD/Labs or ChemDraw).

- Collaborate with specialized labs for advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography.

- Publish raw spectral data in open-access repositories for community validation .

Data Presentation Guidelines

| Parameter | Recommended Format | Evidence Source |

|---|---|---|

| Spectral Data | Include full /-NMR shifts | |

| Biological Assays | Report IC/EC with 95% CI | |

| Synthetic Yield | Provide mean ± SD from ≥3 independent batches | |

| Computational Results | Include docking scores and force field details |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.